3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This specific oxadiazole derivative exhibits significant biological activity and has garnered attention for its potential applications in medicinal chemistry. The compound's structure includes a dimethoxyphenyl group and an imidazolylmethyl substituent, which may enhance its pharmacological properties.
The classification of this compound falls under the category of 1,2,4-oxadiazoles, which are known for their diverse biological activities including antibacterial, antitumor, and anti-inflammatory effects. Research has shown that oxadiazole derivatives can be synthesized through various methods and exhibit a wide range of pharmacological activities, making them valuable in drug discovery .
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be achieved using several methodologies. Common approaches include:
The synthesis often involves the use of reagents such as Vilsmeier reagent for activating carboxylic acids or amidoximes. The cyclization process may also employ oxidizing agents like iodine or 1,3-dibromo-5,5-dimethylhydantoin to facilitate the formation of the oxadiazole ring .
The molecular structure of 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be depicted as follows:
Molecular formula: CHNO
Molecular weight: Approximately 258.28 g/mol.
These reactions can be influenced by the presence of functional groups on the aromatic rings which can either activate or deactivate the positions available for substitution.
The mechanism by which 3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole exerts its biological effects may involve:
Research indicates that similar oxadiazole derivatives have shown activity against various pathogens and cancer cell lines through mechanisms involving inhibition of critical biological processes .
Studies have demonstrated that modifications on the oxadiazole ring can significantly affect both solubility and biological activity .
The compound's potential applications include:
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—has emerged as a privileged scaffold in rational drug design due to its exceptional bioisosteric properties. This ring system serves as a metabolically stable mimic of ester and amide functionalities, addressing critical limitations of these conventional carbonyl groups. The hydrolysis half-life of ester bonds under physiological conditions typically ranges from minutes to hours, while amide bonds exhibit somewhat greater stability (hours to days). In stark contrast, the 1,2,4-oxadiazole ring demonstrates significantly enhanced resistance to enzymatic and chemical hydrolysis, thereby improving the metabolic stability of drug candidates [1]. This stability arises from the ring’s aromatic character and the lower electrophilicity of its carbon atoms compared to carbonyl carbons in esters or amides.
Beyond stability, the 1,2,4-oxadiazole scaffold enables precise molecular interactions critical for target engagement. The nitrogen atoms (particularly N4) can function as hydrogen bond acceptors, while the C5 position can act as a weak hydrogen bond donor. This allows the heterocycle to integrate into diverse pharmacophoric arrangements. For example, it effectively replicates the spatial geometry and electronic distribution of ester groups (bond angle ~120°, dipole moment ~4.5 D), facilitating isosteric replacement without disrupting ligand-receptor binding [10]. Consequently, this ring system has been extensively exploited to optimize pharmacokinetic profiles while retaining or enhancing potency across therapeutic areas, including antimicrobial, anticancer, and neuroprotective agents [1] [6].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Property | Ester Bond | Amide Bond | 1,2,4-Oxadiazole | Biological Implication |
---|---|---|---|---|
Hydrolysis Half-life | Minutes-Hours | Hours-Days | Days-Weeks | Enhanced metabolic stability |
Hydrogen Bond Acceptor | Yes (carbonyl O) | Yes (carbonyl O) | Yes (N4) | Mimics carbonyl interactions |
Hydrogen Bond Donor | No | Yes (N-H) | Weak (C5-H) | Complementary binding motifs |
Dipole Moment (D) | ~1.9 | ~3.5 | ~4.5 | Influences solubility & target affinity |
Aromatic Character | No | No | Yes | Planarity for π-stacking; metabolic stability |
The therapeutic journey of 1,2,4-oxadiazoles began with their first synthesis by Tiemann and Krüger in 1884, initially classified as "azoximes" or "furo[ab]diazoles" [1]. However, significant pharmacological interest emerged nearly eight decades later, catalyzed by the observation of their photochemical rearrangements and intrinsic bioactivity. The 1940s marked the beginning of systematic biological evaluations, culminating in the 1960s with the introduction of Oxolamine—the first commercially successful 1,2,4-oxadiazole-based drug approved as a cough suppressant. This breakthrough validated the scaffold’s drug potential [1].
The subsequent decades witnessed accelerated diversification. The 1980s–2000s saw the development of Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [1] [7]. A pivotal milestone was the discovery of naturally occurring 1,2,4-oxadiazoles, notably Phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011), which demonstrated cytotoxic and protein-tyrosine phosphatase 1B (PTP1B) inhibitory activities [1]. Quisqualic acid, isolated from Quisqualis indica seeds, further highlighted the scaffold’s natural relevance and its affinity for metabotropic glutamate receptors [1].
Table 2: Historical Milestones in 1,2,4-Oxadiazole Therapeutic Development
Time Period | Key Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | First chemical characterization |
1940s | Systematic biological screening initiated | Exploration of diverse pharmacological activities |
1960s | Oxolamine marketed (antitussive) | First commercial drug; validated clinical utility |
1980s-2000s | Prenoxdiazine, Butalamine, Fasiplon launched | Expansion into neurology, cardiology, and psychiatry |
2000s-2010s | Pleconaril (antiviral), Ataluren (DMD) approved | Targeted therapies for viral infections and genetic disorders |
2011 | Isolation of Phidianidine A/B | Demonstrated natural occurrence and diverse bioactivity (cytotoxicity, PTP1B) |
Synthetic methodologies evolved in parallel. Early routes relied on amidoxime cyclization with carboxylic acid derivatives under harsh conditions, often yielding mixtures. Contemporary approaches leverage microwave-assisted synthesis, superbasic media (e.g., NaOH/DMSO), and green chemistry principles, enabling efficient, high-yield routes to complex derivatives like the 3,5-disubstituted variants central to modern drug discovery [7] [8].
The bioactivity profile of "3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole" is critically defined by its strategic substitution pattern at the C3 and C5 positions of the oxadiazole core. Each substituent contributes distinct electronic, steric, and interaction properties that synergize to enhance target engagement.
3,4-Dimethoxyphenyl at C3:This electron-rich aromatic system provides optimal electron-donating capacity and planar geometry for interactions with hydrophobic enzyme pockets. The two methoxy (-OCH₃) groups, particularly at the meta and para positions, enhance electron density on the phenyl ring, facilitating π-π stacking or cation-π interactions with target proteins. This motif is prevalent in neuroactive compounds due to its ability to modulate central nervous system (CNS) targets. For instance, derivatives featuring 3,4-dimethoxyphenyl demonstrated potent activation of metabotropic glutamate receptor 1 (mGluR1), a target implicated in Alzheimer’s disease (AD) pathology . Computational studies confirm that the dimethoxy configuration stabilizes binding to mGluR1 via hydrogen bonding with residues like Ser186 and hydrophobic contacts with Tyr74 [8].
Imidazolylmethyl at C5:The imidazole ring, linked via a methylene (-CH₂-) spacer to the oxadiazole C5, introduces critical hydrogen bonding versatility and structural flexibility. The methylene bridge allows conformational adaptability, positioning the imidazole nitrogen atoms (N1 and N3) for optimal interactions. The imidazole’s sp²-hybridized nitrogen atoms serve as potent hydrogen bond acceptors (N1) or donors (N3-H), enabling interactions with catalytic residues in enzyme active sites. This moiety is instrumental in targeting metalloenzymes (e.g., carbonic anhydrase) or receptors requiring polar contacts. Molecular docking of analogous compounds reveals that the imidazole ring forms hydrogen bonds with key residues like TRP173 and SER39 in succinate dehydrogenase (SDH) [3], and similar interactions are anticipated for this derivative. Furthermore, the imidazole’s moderate basicity (pKa ~7.0) enhances solubility under physiological conditions, improving bioavailability [4] [8].
Table 3: Functional Contributions of Substituents in 3-(3,4-Dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
Substituent | Key Properties | Role in Bioactivity |
---|---|---|
3,4-Dimethoxyphenyl | - Electron-donating methoxy groups- Planar aromatic surface- Enhanced lipophilicity | - Facilitates π-stacking in hydrophobic enzyme pockets- Modulates CNS targets (e.g., mGluR1)- Improves blood-brain barrier permeability |
Imidazolylmethyl | - Hydrogen bond donor/acceptor capacity- Conformational flexibility (CH₂ linker)- Moderate basicity (pKa ~7) | - Engages catalytic residues in enzymes (e.g., SDH, MAO-B)- Enhances solubility & bioavailability- Enables chelation of metal ions |
The synergy between these substituents creates a multifaceted pharmacophore. The 3,4-dimethoxyphenyl anchors the molecule in hydrophobic domains, while the imidazolylmethyl moiety provides polar interactions essential for high-affinity binding. This combination is particularly effective in designing ligands for enzymes and receptors implicated in neurodegeneration, cancer, and infection, underscoring the compound’s potential as a versatile therapeutic lead [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1